

Application Notes and Protocols: Synthesis of Thalidomide-O-C8-Boc Containing PROTACs

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Compound of Interest

Compound Name: *Thalidomide-O-C8-Boc*

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These application notes provide a detailed protocol for the synthesis of **Thalidomide-O-C8-Boc**, a key building block for the construction of Proteolysis Targeting Chimeras (PROTACs) that recruit the E3 ubiquitin ligase Cereblon (CRBN). The subsequent protocol outlines the general steps for incorporating this intermediate into a final PROTAC molecule.

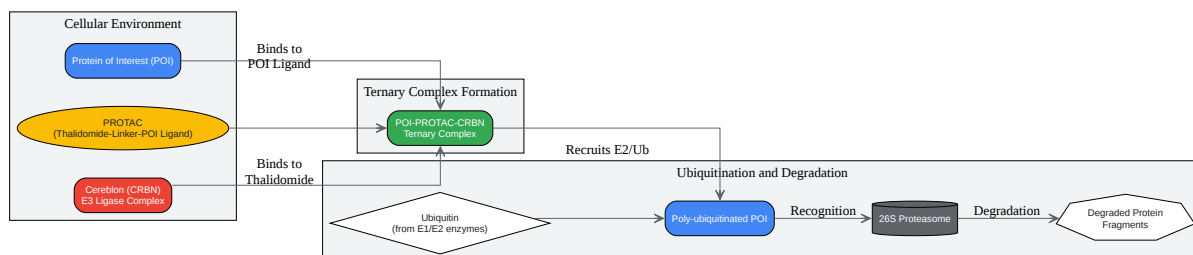
Introduction

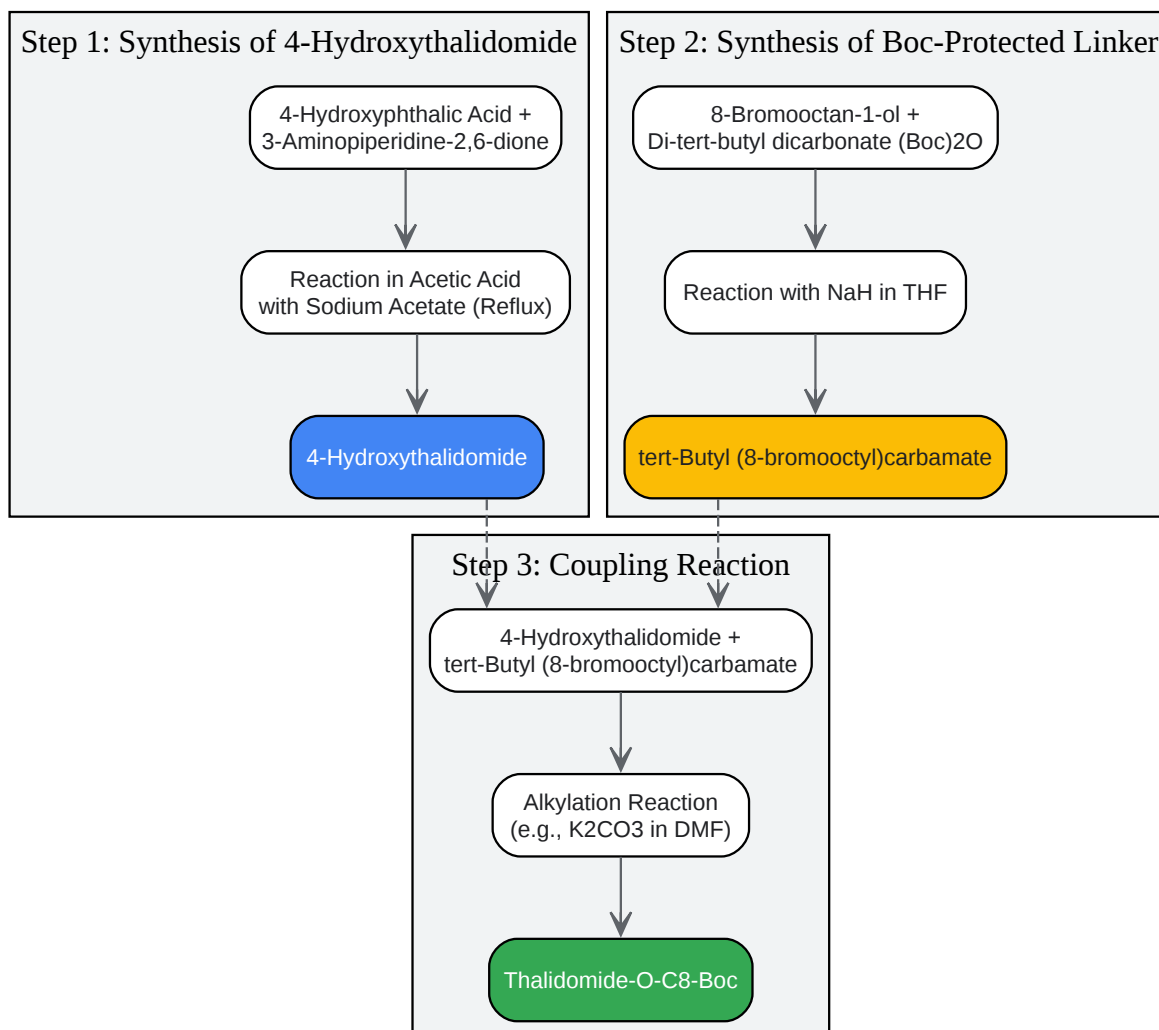
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality for targeted protein degradation.^[1] They function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome.^{[1][2]} Thalidomide and its analogs are widely used as ligands to recruit the Cereblon (CRBN) E3 ligase. The linker connecting the CRBN ligand and the POI ligand is a critical component influencing the efficacy of the PROTAC.^[3] This document details the synthesis of a versatile thalidomide-based intermediate with an 8-carbon linker and a Boc-protected terminal amine (**Thalidomide-O-C8-Boc**), ready for conjugation to a POI ligand.

Signaling Pathway: PROTAC Mechanism of Action

PROTACs operate by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). The thalidomide moiety of the PROTAC binds to Cereblon (CRBN), a substrate receptor for the Cullin 4 (CUL4) E3 ubiquitin ligase complex. This binding

event brings the entire CRL4-CRBN complex into close proximity with the target protein, which is bound by the other end of the PROTAC molecule. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.





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